molecular formula C6H4BrClO B1280867 2-Bromo-3-chlorophenol CAS No. 855836-62-3

2-Bromo-3-chlorophenol

Cat. No. B1280867
CAS RN: 855836-62-3
M. Wt: 207.45 g/mol
InChI Key: SJFAAIBDKRBLMN-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorophenol is a chemical compound with the molecular formula C6H4BrClO. It has an average mass of 207.452 Da and a monoisotopic mass of 205.913391 Da .


Synthesis Analysis

The synthesis of 2-Bromo-3-chlorophenol has been reported in various studies. For instance, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chlorophenol consists of a phenol group with bromine and chlorine substituents. The InChI code for this compound is 1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H .


Physical And Chemical Properties Analysis

2-Bromo-3-chlorophenol is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Water Quality Analysis

2-Bromo-3-chlorophenol is used in the determination of chlorophenols in water according to the U.S. EPA Method 528 . This method provides guidelines for the GC-MS analysis of phenols in water, which includes all the steps necessary to collect, prepare, and analyze samples and data . The presence of phenolic compounds, either phenol or related substituted species, in waters can represent a serious threat to environmental and human health .

Environmental Monitoring

Due to its ubiquitous presence and widespread use, pollution with phenols is very likely . Therefore, 2-Bromo-3-chlorophenol can be used as a marker for environmental monitoring of water bodies .

Research Grade Compound

2-Bromo-3-chlorophenol is available as a research grade compound . It can be used in various research and development applications, including chemical synthesis, pharmaceutical research, and other laboratory applications .

Synthesis of Other Compounds

2-Bromo-3-chlorophenol can be used in the synthesis of other compounds . For example, it can be used as a reagent in the synthesis of various organic compounds .

Industrial Processes

2-Bromo-3-chlorophenol is involved in many industrial and chemical processes as either reagents or byproducts . Its unique properties make it a valuable compound in various industrial applications .

Quality Control

2-Bromo-3-chlorophenol can be used in quality control processes . It can be used to test the efficiency of industrial processes and to ensure the quality of the final products .

Safety and Hazards

This compound is considered hazardous. It can cause harm if inhaled, and it can cause skin and eye irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFAAIBDKRBLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479253
Record name 2-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chlorophenol

CAS RN

855836-62-3
Record name 2-Bromo-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855836-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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